molecular formula C₂₄H₃₅D₅O₃ B1153176 Lithocholic Acid-d5 (Major)

Lithocholic Acid-d5 (Major)

Cat. No.: B1153176
M. Wt: 381.6
Attention: For research use only. Not for human or veterinary use.
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Description

Lithocholic Acid-d5 (Major) is a deuterated isotopologue of lithocholic acid (LCA), a secondary bile acid formed by bacterial dehydroxylation of chenodeoxycholic acid in the intestine. The "d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium, typically at positions critical for metabolic stability and analytical detection. This compound is widely used as an internal standard in mass spectrometry (MS)-based quantification of bile acids due to its structural similarity to endogenous LCA and minimal isotopic interference .

LCA itself is a hydrophobic bile acid with a single hydroxyl group at position 3α and a 5β-cholanic acid backbone. Its deuterated form, Lithocholic Acid-d5, retains these structural features but offers enhanced stability for precise measurement in biological matrices such as plasma, bile, and feces . While LCA is associated with cholestatic liver injury and tumor promotion , Lithocholic Acid-d5 is chemically inert and serves exclusively as a reference compound in analytical workflows .

Properties

Molecular Formula

C₂₄H₃₅D₅O₃

Molecular Weight

381.6

Synonyms

(3α,5β)-3-Hydroxycholan-24-oic Acid-d5;  17β-(1-Methyl-3-carboxypropyl)etiocholan-_x000B_3α-ol-d5;  3-Hydroxycholan-24-oic Acid-d5;  3α-Hydroxy-5β-cholan-24-oate-d5;  3α-Hydroxy-5β-cholan-24-oic Acid-d5;  3α-Hydroxy-5β-cholanic Acid-d5;  3α-Hydroxy-5β-cholanoic

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and analytical differences between Lithocholic Acid-d5 and related bile acids or deuterated derivatives:

Compound Structure Function/Application Key Research Findings
Lithocholic Acid-d5 3α-hydroxy-5β-cholan-24-oic acid with five deuterium atoms Internal standard for LC/MS/MS quantification of bile acids High recovery (>70%) in human plasma; minimal matrix interference in MS workflows .
Lithocholic Acid (LCA) 3α-hydroxy-5β-cholan-24-oic acid Secondary bile acid; promotes cholestasis and carcinogenesis Induces caspase-3/7 activity in hepatocytes; linked to hepatic cholesterol deposition .
Isolithocholic Acid 3β-hydroxy-5β-cholan-24-oic acid (C3 hydroxyl stereoisomer of LCA) Eph-ephrin antagonist; modulates EphA2/B4 receptor signaling Inhibits EphA2-ephrin-A1 interaction (Ki = 25 µM), comparable to LCA .
Cholanic Acid Dehydroxylated LCA derivative (no hydroxyl group at C3) Potent Eph-ephrin antagonist Most potent EphA2 inhibitor in its class (Ki = 5.1 µM) due to enhanced hydrophobicity .
Glycolithocholic Acid LCA conjugated with glycine (amide bond at C24) Detoxified bile acid; reduced hepatotoxicity compared to LCA Sulfated derivatives undergo microbial metabolism to isolithocholate esters .
Taurolithocholic Acid-d5 LCA conjugated with taurine and deuterated Internal standard for taurine-conjugated bile acids Poor recovery (30–53%) in plasma due to sulfo group acidity; requires matrix correction .

Key Structural and Functional Insights

Deuterated vs. Non-Deuterated Forms: Lithocholic Acid-d5 exhibits nearly identical chromatographic behavior to LCA but avoids isotopic overlap in MS, enabling accurate quantification . In contrast, non-deuterated LCA is bioactive and toxic, activating apoptotic pathways in hepatocytes .

Stereoisomerism (LCA vs. Isolithocholic Acid) :

  • Isolithocholic acid (3β-OH configuration) shows similar EphA2 antagonism to LCA but loses activity when modified with bulky substituents (e.g., sulfonic acid at C3) .

Conjugation Effects :

  • Glycine or taurine conjugation (e.g., Glycolithocholic Acid) increases solubility but reduces Eph receptor binding affinity compared to LCA .
  • Sulfation at C3 (e.g., Sulfolithocholic Acid) enhances fecal excretion and detoxification but introduces analytical challenges due to instability .

Dehydroxylation (Cholanic Acid) :

  • Removal of the C3 hydroxyl group in Cholanic Acid improves hydrophobic interactions with EphA2, yielding a 10-fold higher potency than LCA (Ki = 5.1 µM vs. 46 µM) .

Key Research Findings and Data

Eph Receptor Antagonism

  • LCA Derivatives : Modifications at C3 (e.g., oxidation, acetylation) reduce EphA2 binding, while dehydroxylation (Cholanic Acid) enhances it .
  EphA2 Inhibition Data:
  - Lithocholic Acid: IC50 = 46 µM
  - Cholanic Acid: IC50 = 12 µM
  - Isolithocholic Acid: IC50 = 25 µM
  • Sulfated Metabolites : Sulfolithocholic acid is metabolized by gut flora to fatty acyl esters and Δ3-cholenic acid, compounds absent in traditional bile acid panels .

Analytical Performance

  • Recovery Rates :
    • Lithocholic Acid-d5: >70% recovery in plasma with RSD <10% .
    • Taurolithocholic Acid-d5: 30–53% recovery due to ion suppression; requires matrix-matched calibration .

Notes

Deuterium Labeling : The d5 label stabilizes Lithocholic Acid-d5 against metabolic degradation, critical for longitudinal studies in bile acid kinetics .

Structural Determinants : The C3 hydroxyl group in LCA is a key mediator of both toxicity (via caspase activation) and Eph receptor binding .

Q & A

Q. How is Lithocholic Acid-d5 synthesized and characterized to ensure purity and structural fidelity in research settings?

Lithocholic Acid-d5 is synthesized by deuterating lithocholic acid at five hydrogen positions, typically using catalytic exchange or chemical synthesis with deuterated reagents. Characterization involves:

  • Purity validation : High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to confirm purity >98% .
  • Structural verification : Nuclear magnetic resonance (NMR) spectroscopy for deuterium placement and mass spectrometry (MS) for molecular weight confirmation .
  • Isotopic enrichment : Isotopic ratio MS to quantify deuterium incorporation, ensuring minimal protium contamination .

Q. What analytical methods are recommended for validating Lithocholic Acid-d5 as an internal standard in targeted metabolomics?

  • LC-MS/MS parameters : Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) for separation. Monitor transitions specific to Lithocholic Acid-d5 (e.g., m/z 376 → 356 for quantification) .
  • Matrix effects : Assess recovery rates in biological matrices (e.g., plasma, liver homogenates) by spiking deuterated and non-deuterated standards to evaluate ion suppression/enhancement .
  • Calibration curves : Linear ranges (e.g., 0.1–1000 nM) with R² >0.99 ensure precision in quantifying endogenous bile acids .

Advanced Research Questions

Q. How does Lithocholic Acid-d5 facilitate the study of bile acid receptor dynamics and metabolic dysregulation?

Lithocholic Acid-d5 serves as a stable isotope tracer to investigate:

  • Receptor binding kinetics : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for farnesoid X receptor (FXR) or Takeda G protein-coupled receptor 5 (TGR5), comparing deuterated vs. non-deuterated forms .
  • Metabolic flux analysis : In vivo isotope tracing in rodent models tracks deuterated bile acid distribution in enterohepatic circulation, liver, and feces .
  • Cholestasis models : Intraperitoneal administration in rats induces bile acid accumulation, with LC-MS/MS quantifying Lithocholic Acid-d5 and its metabolites to assess hepatotoxicity .

Q. What experimental strategies address discrepancies in Lithocholic Acid-d5’s tumor-promoting effects across in vitro and in vivo models?

Discrepancies arise from:

  • Deuterium kinetic isotope effects : Altered hydrogen/deuterium exchange rates may slow enzymatic metabolism (e.g., CYP3A4-mediated hydroxylation), prolonging exposure in cell cultures but not in vivo due to compensatory excretion .
  • Model-specific variables :
  • In vitro : Use primary hepatocytes or 3D spheroids to mimic physiological bile acid cycling .
  • In vivo : Combine Lithocholic Acid-d5 with gut microbiota-depleted mice to isolate host-specific effects .
    • Dose-response profiling : Compare tumor incidence in Apc^min mice (predisposed to intestinal tumors) at varying doses (10–100 mg/kg) to establish causality .

Q. How can structure-activity relationship (SAR) studies of Lithocholic Acid-d5 derivatives optimize its use in targeting Eph-ephrin signaling?

SAR studies focus on:

  • Lipophilic modifications : Derivatives with alkyl chains at C3 (e.g., Lithocholic Acid-d5-C6) enhance EphA2 binding by 30% compared to unmodified forms, measured via surface plasmon resonance (SPR) .
  • Polar group substitutions : Introducing sulfonate groups at C24 improves solubility without compromising receptor affinity (IC₅₀ = 2.1 μM vs. 5.8 μM for the parent compound) .
  • Deuterium positioning : Deuterium at C7 and C12 reduces metabolic clearance in liver microsomes, prolonging half-life from 2.1 to 4.7 hours .

Data Contradiction Analysis

Example : Conflicting reports on Lithocholic Acid-d5’s role in autophagy regulation.

  • Resolution :
    • Experimental design : Compare autophagic flux (LC3-II/LC3-I ratio) in HepG2 cells treated with Lithocholic Acid-d5 (10 μM) under nutrient-rich vs. starved conditions. Use bafilomycin A1 to inhibit lysosomal degradation .
    • Context-dependent effects : Lithocholic Acid-d5 may suppress autophagy in cholestatic models (via mTOR activation) but induce it in cancer cells under oxidative stress (via ROS-AMPK pathways) .

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